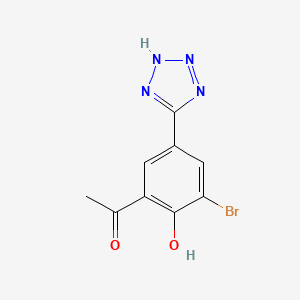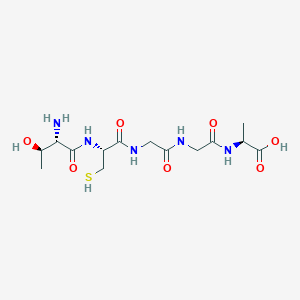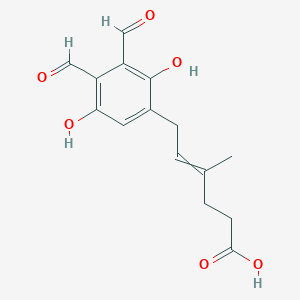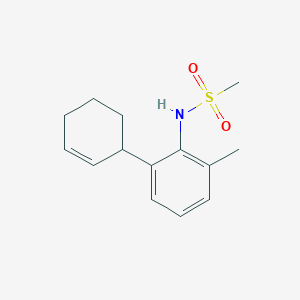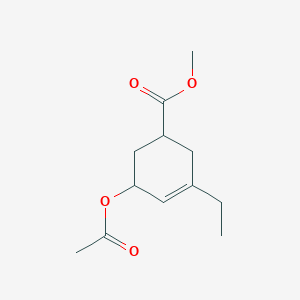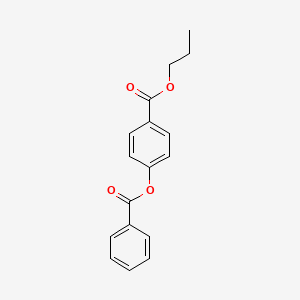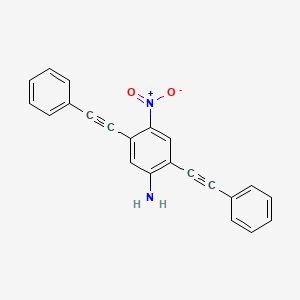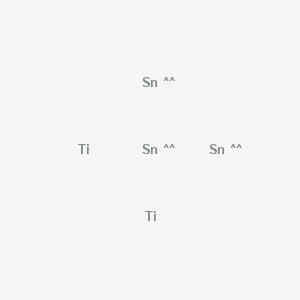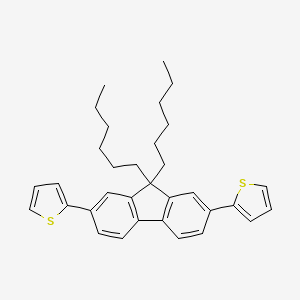
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Bromination: The starting material, 9,9-dihexylfluorene, is brominated to form 9,9-dihexyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated compound undergoes a coupling reaction with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in OLEDs and OPVs.
Photovoltaics: Employed in the development of organic solar cells due to its excellent light-absorbing properties.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene involves its ability to participate in π-π stacking interactions and electron transfer processes. The compound’s fluorene core and thiophene rings facilitate efficient charge transport, making it suitable for use in electronic devices. The hexyl groups enhance solubility and processability, allowing for the fabrication of high-performance materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene: Similar structure but with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: A precursor in the synthesis of the target compound.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric derivative used in similar applications.
Uniqueness
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific combination of fluorene and thiophene units, which provide a balance of electronic properties and solubility. The hexyl groups further enhance its processability, making it a versatile compound for various applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
354580-80-6 |
|---|---|
Molekularformel |
C33H38S2 |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
2-(9,9-dihexyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H38S2/c1-3-5-7-9-19-33(20-10-8-6-4-2)29-23-25(31-13-11-21-34-31)15-17-27(29)28-18-16-26(24-30(28)33)32-14-12-22-35-32/h11-18,21-24H,3-10,19-20H2,1-2H3 |
InChI-Schlüssel |
MMPZGOUETMIJAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
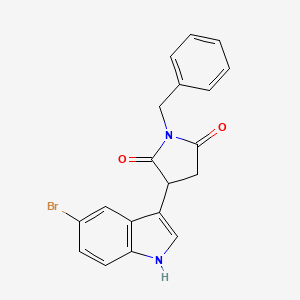
![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
